An In-Depth Technical Guide to the Mechanism of Amoxicillin Open-Ring Dimer Formation
An In-Depth Technical Guide to the Mechanism of Amoxicillin Open-Ring Dimer Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amoxicillin, a cornerstone of β-lactam antibiotics, is susceptible to degradation pathways that compromise its therapeutic efficacy and can lead to the formation of immunogenic impurities. Among these, the formation of open-ring dimers is of significant concern. This technical guide provides a comprehensive exploration of the chemical mechanisms underpinning the formation of amoxicillin open-ring dimers, detailing the pivotal role of β-lactam ring hydrolysis and subsequent intermolecular reactions. We will delve into the kinetics and influencing factors of this process, and present detailed experimental protocols for the characterization and analysis of these dimeric species, empowering researchers and drug development professionals with the foundational knowledge to mitigate their formation and ensure drug product quality and safety.
Introduction: The Instability of the β-Lactam Core
Amoxicillin's potent bactericidal activity is intrinsically linked to the strained four-membered β-lactam ring. This reactive moiety mimics the D-Ala-D-Ala substrate of bacterial transpeptidases, leading to irreversible acylation and inhibition of cell wall synthesis. However, this inherent reactivity also renders amoxicillin susceptible to degradation, primarily through hydrolysis, which leads to the opening of the β-lactam ring. This initial degradation step is a critical gateway to a cascade of further chemical transformations, including polymerization and the formation of various dimeric structures. Understanding the mechanistic intricacies of these degradation pathways is paramount for the development of stable amoxicillin formulations and for ensuring the safety and efficacy of the final drug product.
The formation of amoxicillin dimers is a significant concern as these high-molecular-weight impurities can potentially act as haptens, eliciting hypersensitivity reactions in patients. This guide will focus specifically on the formation of "open-ring dimers," which are formed from intermediates where the β-lactam ring has been hydrolyzed.
The Central Mechanism: From Monomer to Open-Ring Dimer
The journey from two molecules of amoxicillin to an open-ring dimer is a multi-step process initiated by the hydrolytic cleavage of the β-lactam ring.
Step 1: The Inevitable Hydrolysis - Formation of Amoxicillin Penicilloic Acid
The primary and rate-limiting step in the degradation of amoxicillin in aqueous solution is the hydrolysis of the β-lactam ring. This reaction is catalyzed by hydronium or hydroxide ions and results in the formation of amoxicillin penicilloic acid (APA).[1] APA is a biologically inactive metabolite characterized by the presence of two carboxylic acid groups and a secondary amine, formed from the cleavage of the amide bond within the β-lactam ring.
The general mechanism for this hydrolysis is depicted below:
Caption: Initial hydrolysis of the amoxicillin β-lactam ring.
Step 2: Intermolecular Reactions - The Dimerization Pathways
Once amoxicillin penicilloic acid is formed, its newly acquired functional groups—a carboxyl group and an amine—become key players in subsequent intermolecular reactions leading to dimerization. Several pathways have been proposed for the dimerization of penicillins. For amoxicillin, with its reactive side-chain amino group, two primary mechanisms for the formation of open-ring dimers are considered dominant.[2]
Pathway A: Nucleophilic Attack by the Side-Chain Amino Group
The α-amino group on the side chain of an intact amoxicillin molecule is a potent nucleophile. It can directly attack the electrophilic carbonyl carbon of the β-lactam ring of a second amoxicillin molecule. This is a favored pathway for penicillins possessing a side-chain amino group.[2] The resulting dimer contains an amide bond formed between the side chain of one molecule and the opened β-lactam ring of the other.
Caption: Dimerization involving the carboxyl group of penicilloic acid.
The "Amoxicillin Dimer (penicilloic acid form)"
Commercially available reference standards, often referred to as "Amoxicillin Dimer (penicilloic acid form)," correspond to dimers formed through these pathways where at least one of the amoxicillin units has an opened β-lactam ring. [3]The exact structure can vary, leading to a mixture of diastereomers.
Factors Influencing Dimer Formation
The rate and extent of amoxicillin open-ring dimer formation are significantly influenced by several physicochemical factors:
-
pH: The pH of the solution is a critical determinant. The hydrolysis of the β-lactam ring is catalyzed by both acid and base. Generally, amoxicillin exhibits maximal stability in the pH range of 5.5 to 6.5. Outside this range, the rate of hydrolysis increases, leading to a higher concentration of the reactive penicilloic acid intermediate and, consequently, an accelerated rate of dimerization.
-
Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of both the initial hydrolysis and the subsequent dimerization reactions. Therefore, storage of amoxicillin solutions at elevated temperatures will lead to a more rapid formation of dimers and other degradation products.
-
Concentration: The dimerization process is a second-order reaction, meaning its rate is dependent on the concentration of the reacting species. Higher concentrations of amoxicillin will lead to a faster rate of dimer formation.
-
Presence of Catalysts: Certain metal ions can catalyze the degradation of penicillins. It is crucial to consider the composition of buffers and excipients in formulations to avoid catalytic effects.
| Factor | Influence on Dimer Formation | Rationale |
| pH | Increased rate at pH < 5.5 and > 6.5 | Acid and base catalysis of β-lactam hydrolysis. |
| Temperature | Increased rate with increasing temperature | Provides activation energy for hydrolysis and dimerization. |
| Concentration | Increased rate with increasing concentration | Second-order reaction kinetics. |
| Catalysts | Potential for increased degradation rate | Metal ions can facilitate hydrolytic pathways. |
Experimental Analysis of Amoxicillin Open-Ring Dimers
The detection, identification, and quantification of amoxicillin open-ring dimers are crucial for quality control and stability studies. A combination of chromatographic and spectroscopic techniques is typically employed.
Forced Degradation Studies to Generate Dimers
To study the formation of dimers and other degradation products, forced degradation studies are performed. These studies involve subjecting amoxicillin to stress conditions to accelerate its degradation.
Protocol 1: Forced Degradation of Amoxicillin
-
Preparation of Amoxicillin Stock Solution: Accurately prepare a stock solution of amoxicillin in a suitable solvent (e.g., water or a buffer at a specific pH) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: To an aliquot of the stock solution, add a strong acid (e.g., 1 M HCl) to achieve a final acid concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2 hours). Neutralize the solution with a suitable base before analysis.
-
Alkaline Degradation: To another aliquot of the stock solution, add a strong base (e.g., 1 M NaOH) to achieve a final base concentration of 0.1 M. Incubate at room temperature for a shorter duration (e.g., 30 minutes) due to the rapid degradation in alkaline conditions. Neutralize the solution with a suitable acid before analysis.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C) for an extended period (e.g., 24 hours).
-
Sample Preparation for Analysis: After the specified degradation period, cool the samples to room temperature. If necessary, dilute the samples with the mobile phase to an appropriate concentration for analysis. Filter the samples through a 0.45 µm syringe filter before injection into the HPLC system.
Caption: Workflow for forced degradation studies of amoxicillin.
Chromatographic Separation by HPLC
High-Performance Liquid Chromatography (HPLC) is the primary technique for separating amoxicillin from its degradation products, including dimers. A reversed-phase C18 column is typically used.
Protocol 2: HPLC Method for Amoxicillin and its Dimers
-
Instrumentation: HPLC system with a UV detector or a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: Gradient to 40% B
-
20-25 min: Hold at 40% B
-
25-26 min: Gradient back to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm or Mass Spectrometry (ESI+).
-
Injection Volume: 10 µL.
This gradient program allows for the effective separation of the more polar degradation products, which elute earlier, from the parent amoxicillin and less polar dimers.
Structural Characterization by Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of amoxicillin dimers. Electrospray ionization (ESI) in positive mode is commonly used.
Expected Mass-to-Charge Ratios (m/z):
-
Amoxicillin: [M+H]⁺ = 366.1
-
Amoxicillin Penicilloic Acid: [M+H]⁺ = 384.1
-
Amoxicillin Open-Ring Dimer (Penicilloic Acid Form): The exact m/z will depend on the specific dimer structure. For a dimer formed from one amoxicillin molecule and one penicilloic acid molecule, the expected [M+H]⁺ would be around 731.2. A dimer of two penicilloic acid molecules would have an [M+H]⁺ around 749.2 (after loss of a water molecule).
Tandem Mass Spectrometry (MS/MS) Fragmentation:
MS/MS analysis is crucial for confirming the structure of the dimers. Key fragmentation patterns to look for include:
-
Loss of the side chain: Cleavage of the amide bond connecting the acyl side chain.
-
Fragmentation of the thiazolidine ring: Characteristic losses from this part of the molecule.
-
Cleavage of the newly formed intermolecular bond: This will produce fragment ions corresponding to the monomeric units.
Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
For unequivocal structure elucidation of isolated dimers, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of each atom in the molecule, allowing for the precise determination of the connectivity and stereochemistry of the dimer. The disappearance of the characteristic β-lactam proton signals and the appearance of new signals corresponding to the opened ring and the intermolecular linkage are key diagnostic features.
Conclusion and Future Perspectives
The formation of amoxicillin open-ring dimers is a complex process initiated by the hydrolysis of the β-lactam ring. The subsequent intermolecular reactions are influenced by a variety of factors, most notably pH, temperature, and concentration. A thorough understanding of these mechanisms is essential for the rational design of stable amoxicillin formulations and for the development of robust analytical methods for quality control.
The protocols outlined in this guide provide a framework for researchers and drug development professionals to investigate the formation of these critical impurities. Future research should focus on the detailed kinetic modeling of dimer formation under various conditions and the comprehensive toxicological and immunological evaluation of different dimeric species. By continuing to unravel the complexities of amoxicillin degradation, we can ensure the continued safety and efficacy of this vital antibiotic for generations to come.
References
-
Axios Research. (n.d.). Amoxicillin Dimer (penicilloic acid form)(Mixture of Diastereomers). Retrieved from [Link]
-
Nägele, E., & Moritz, R. (2005). Structure Elucidation of Degradation Products of the Antibiotic Amoxicillin with Ion Trap MS and Accurate Mass Determination by. CORE. [Link]
-
Suwanrumpha, S., & Freas, R. B. (1988). Tandem mass spectrometric studies of the fragmentation of penicillins and their metabolites. Biomedical & Environmental Mass Spectrometry, 16(1-12), 381–386. [Link]
-
Gozlan, I., Rotstein, A., & Avisar, D. (2013). Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment. Chemosphere, 91(7), 985–992. [Link]
-
Wu, Y., Li, Q., Zhang, J., Wang, Y., Zhang, H., & Hu, C. (2021). Discussion on the dimerization reaction of penicillin antibiotics. Journal of Pharmaceutical Analysis, 11(3), 363–370. [Link]
-
Promoting the Quality of Medicines (PQM) Program. (2014). Product Information Report: Amoxicillin. USAID. [Link]
-
Raju, C. B. V. N., Rao, C. S., & Rao, G. N. (2009). RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. Acta Chromatographica, 21(1), 57–70. [Link]
-
Koeberlein, A., & Huesgen, A. G. (n.d.). Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. Agilent Technologies. [Link]
-
Panghal, S., & Singh, R. (2014). Synthesis and characterization of potential impurity in amoxicillin. ResearchGate. [Link]
-
Raju, C. B. V. N., Rao, C. S., & Rao, G. N. (2009). Proton NMR spectrum of N-pivaloylamoxicillin. ResearchGate. [Link]
-
Kumar, S., & Kumar, A. (2014). Development and Validation of Amoxicillin by RP-HPLC Method in Bulk drug and Pharmaceutical dosage forms. International Journal of Pharmaceutical Sciences and Research, 5(9), 3846. [Link]
-
Coutinho, M. B., do Nascimento, D. D., & Nunes, N. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. SciELO. [Link]
-
Anap, J. D., Pangavhane, N. P., Pansare, D. B., Dhone, S. S., & Dipak, N. D. (2017). A review on analytical method development and validation of amoxicillin. Allied Academies. [Link]
-
Shimadzu. (n.d.). Analysis of Amoxicillin using the LCMS-2010EV and the LCMS-IT-TOF. [Link]
-
Panghal, S., & Singh, R. (2014). Synthesis and Characterization of Potential Impurities in Amoxicillin. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 299-302. [Link]
-
Lu, C. Y., & Feng, C. H. (2007). Identification of dimer impurities in ampicillin and amoxicillin by capillary LC and tandem mass spectrometry. Journal of separation science, 30(3), 329–332. [Link]
-
Vettorello, G., Schmidt, L., Kuhn, D., da Silva, B. E., Weber, A. C., Cordeiro, S. G., ... & dos Santos, J. S. H. (2024). Degradation of the Micropollutant Amoxicillin using Enzymatic Treatment and Evaluation of Resulting Byproducts. Brazilian Journal of Analytical Chemistry, 11(44), 59-75. [Link]
-
Akjournals. (n.d.). RP-HPLC method for analysis of related substances in amoxicillin drug substance. [Link]
-
Schuster, C., Sterz, S., Teupser, D., Brügel, M., Vogeser, M., & Paal, M. (2022). Chemical Analysis of Amoxicillin Samples Using Ultra Performance Liquid Chromatography in Tandem with Mass Spectrometry for the. Scholarship @ Claremont. [Link]
-
Allmpus. (n.d.). amoxicilloic acid dimer. [Link]
-
Pharmaffiliates. (n.d.). Amoxicillin Dimer tri-Sodium Salt (penicilloic acid form) (Mixture of Diastereomers). [Link]
-
ResearchGate. (n.d.). (a) Forced degradation for Amoxicillin. [Link]
-
Coutinho, M. B., do Nascimento, D. D., & Nunes, N. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. R Discovery. [Link]
-
Coutinho, M. B., do Nascimento, D. D., & Nunes, N. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Scite. [Link]
-
Vettorello, G., Schmidt, L., Kuhn, D., da Silva, B. E., Weber, A. C., Cordeiro, S. G., ... & dos Santos, J. S. H. (2024). Degradation of the Micropollutant Amoxicillin using Enzymatic Treatment and Evaluation of Resulting Byproducts. BrJAC. [Link]
-
The Royal Society of Chemistry. (2024). S.2. Copies of IR, 1H NMR and 13C NMR spectra of final compounds 1H NMR Spectrum of Compound 2a 13C NMR Spectrum of Compound 2. [Link]
-
Taylor & Francis. (n.d.). Penicilloic acid – Knowledge and References. [Link]
-
ResearchGate. (n.d.). Passage from amoxicillin to amoxicilloic acid at acidic pH. [Link]
-
ResearchGate. (n.d.). Chemical structure of amoxicillin (left) and penicilloic acid (right). [Link]
-
Wikipedia. (n.d.). Penicilloic acid. [Link]
